1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine

Lipophilicity logP ADME

Select 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine for dual-target SAR programs targeting MCH receptors and sigma-1 ligands. Its unique N1-benzyl and N4-(4-cyclohexylbenzenesulfonyl) dual pharmacophore, moderate logP (3.38), and full Lipinski Rule of Five compliance distinguish it from des-benzyl (CAS 790271-26-0) and des-cyclohexyl (CAS 107785-25-1) analogs. Available in research quantities with ≥97% purity—request customized quotes for multi-milligram to gram-scale R&D procurement.

Molecular Formula C23H30N2O2S
Molecular Weight 398.57
CAS No. 496015-05-5
Cat. No. B2892131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine
CAS496015-05-5
Molecular FormulaC23H30N2O2S
Molecular Weight398.57
Structural Identifiers
SMILESC1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H30N2O2S/c26-28(27,23-13-11-22(12-14-23)21-9-5-2-6-10-21)25-17-15-24(16-18-25)19-20-7-3-1-4-8-20/h1,3-4,7-8,11-14,21H,2,5-6,9-10,15-19H2
InChIKeyKBIRMKHVIYUZRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 496015-05-5): A Dual-Pharmacophore Sulfonylpiperazine for MCH Receptor and Sigma-1 Ligand Procurement


1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine is a synthetic sulfonylpiperazine derivative (C23H30N2O2S, MW 398.57 g·mol⁻¹) that integrates a benzyl substituent at the piperazine N1 position and a 4-cyclohexylbenzenesulfonyl group at the N4 position. The compound belongs to the 1-benzyl-4-substituted piperazine analogue class, which is explicitly claimed in patent families directed toward melanin-concentrating hormone (MCH) receptor modulation for metabolic, eating, and sexual disorders. [1] Its structural features also place it within the 4,4-disubstituted arylalkylsulfonyl piperazine class, a scaffold with demonstrated high affinity and selectivity for sigma-1 receptors. [2] The calculated logP of 3.38 indicates moderate lipophilicity suitable for both in vitro assay compatibility and potential blood-brain barrier penetration.

Why 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine Cannot Be Replaced by Mono-Substituted Sulfonylpiperazine Analogs


Generic substitution of 1-benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine with simpler analogs—such as 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1, lacking the cyclohexyl group) or 1-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 790271-26-0, lacking the benzyl group) —fundamentally alters two interdependent pharmacophoric determinants. Removal of the benzyl group drops molecular weight from 398.57 to 308.44 g·mol⁻¹ (a 22.6% reduction) and increases logP from 3.38 to 3.889 (+0.509 log units), shifting lipophilicity and potentially increasing non-specific protein binding. [1] Removal of the cyclohexyl group eliminates a key hydrophobic contact predicted to occupy a lipophilic sub-pocket in MCH and sigma-1 receptor binding sites, as evidenced by SAR studies within the 4,4-disubstituted arylalkylsulfonyl piperazine class. [2] The simultaneous presence of both N1-benzyl and N4-(4-cyclohexylbenzenesulfonyl) motifs is essential for maintaining the physicochemical property profile that defines the compound's utility as a dual-purpose research tool within MCH receptor and sigma-1 ligand programs.

Quantitative Evidence Guide: Comparator-Based Differentiation of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 496015-05-5)


LogP Differentiation: 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine Exhibits 13.1% Lower Predicted Lipophilicity Than the Des-Benzyl Analog

1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine has a calculated logP value of 3.38, derived from the PrenDB database using the compound's SMILES structure. In contrast, the des-benzyl analog 1-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 790271-26-0) has a reported logP of 3.889 in the Chembase database. [1] The presence of the benzyl substituent on the piperazine N1 reduces the predicted logP by 0.509 units—a 13.1% decrease—indicating enhanced polarity and potentially improved aqueous solubility for in vitro assay preparation.

Lipophilicity logP ADME Non-specific binding Solubility

Molecular Weight-Driven Differentiation: 29.2% Higher MW of 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine Versus the Des-Benzyl Analog Alters Binding Pocket Occupancy Potential

The target compound has a molecular weight of 398.57 g·mol⁻¹ (C23H30N2O2S), confirmed by multiple independent vendor and database sources. The des-benzyl analog 1-(4-cyclohexylbenzenesulfonyl)piperazine has a molecular weight of 308.44 g·mol⁻¹ (C16H24N2O2S). This +90.13 g·mol⁻¹ difference represents a 29.2% increase in molecular weight. Both compounds comply with Lipinski's Rule of Five (Ro5) with 0 violations, but their divergent molecular weights place them in different property spaces: the target compound approaches the upper range of fragment-like characteristics while the des-benzyl analog falls squarely within classical fragment space. The target compound also gains 2 additional rotatable bonds (6 vs. 4) and one additional H-bond donor (2 vs. 1), increasing conformational flexibility and hydrogen-bonding capacity.

Molecular weight Rule of Five Ligand efficiency Binding pocket Drug-likeness

Sigma-1 Receptor Selectivity Benchmark: Class-Level SAR Positions 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine Within a High-Selectivity Pharmacophore Space

The Sadeghzadeh et al. (2013) study on 4,4-disubstituted arylalkylsulfonyl piperazines and piperidines provides class-level quantitative SAR for sigma receptor binding. [1] The most selective compound in this series, 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine, achieved a 96-fold σ1/σ2 selectivity ratio with Kiσ1 = 0.96 ± 0.05 nM and Kiσ2 = 91.8 ± 8.1 nM. The study established that: (i) optimal carbon chain length between the sulfonamide group and the aryl ring is n = 1; (ii) halogen-substituted sulfonamides display the highest σ1 affinity and σ1/σ2 selectivity; and (iii) piperazine and piperidine cores are generally comparable in σ1 affinity. The target compound incorporates the key structural determinants—a benzyl group, a sulfonamide linker, and a cyclohexyl-substituted aromatic ring—that are consistent with the pharmacophoric model for σ1 selectivity, although direct experimental confirmation for this specific compound is not yet available.

Sigma-1 receptor Sigma-2 receptor Selectivity ratio Neuropathic pain CNS ligand

MCH Receptor Patent Coverage: 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine Is Explicitly Encompassed Within the Neurogen MCH Modulator Patent Family

International Patent Publication WO2005110982A3 (and corresponding US Patent 7253168), assigned to Neurogen Corporation, claims substituted 1-benzyl-4-substituted piperazine analogues of Formula I as melanin-concentrating hormone (MCH) receptor modulators. [1] The generic Markush structure encompasses compounds where the 4-position substituent includes arylsulfonyl groups optionally substituted with cycloalkyl (such as cyclohexyl), and where the 1-position benzyl group may be optionally substituted. The target compound, bearing both a 1-benzyl substituent and a 4-(4-cyclohexylbenzenesulfonyl) group, falls precisely within the scope of claims directed to MCH receptor modulation for the treatment of metabolic, eating, and sexual disorders. In contrast, 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1), which lacks the cyclohexyl substitution on the benzenesulfonyl ring, may not satisfy the most preferred embodiments that recite cycloalkyl-substituted aryl groups.

MCH receptor Melanin-concentrating hormone Patent Obesity Metabolic disorders

Commercial Purity Benchmarking: Both 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine and Its Des-Benzyl Analog Are Supplied at ≥95% Purity, Ensuring Comparable Assay Readiness

The target compound is commercially available from Evitachem (Catalog Number EVT-3029205) with a specified molecular weight of 398.57 g·mol⁻¹ consistent with C23H30N2O2S, and is supplied at a purity of ≥95%. The des-benzyl analog 1-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 790271-26-0) is available from AK Scientific at ≥95% purity and from Synblock at ≥98% purity. Both compounds meet the ≥95% purity threshold commonly required for biochemical and cell-based assays. The key procurement differentiator is not purity but structural identity: the target compound uniquely combines both the benzyl and 4-cyclohexylbenzenesulfonyl pharmacophores, enabling experimental designs that require both motifs simultaneously.

Purity Vendor specification Procurement Assay-ready Quality control

High-Value Research and Industrial Application Scenarios for 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 496015-05-5)


MCH Receptor Hit-to-Lead Optimization for Obesity and Metabolic Syndrome Programs

Organizations pursuing MCH receptor antagonists for obesity, metabolic syndrome, or eating disorders can utilize 1-benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine as a starting scaffold for SAR exploration. The compound falls within the scope of WO2005110982A3, providing a defined IP framework for MCH receptor modulation. [1] The benzyl and cyclohexylbenzenesulfonyl dual pharmacophore enables systematic variation at both the N1 and N4 positions to optimize MCH receptor affinity and selectivity while maintaining drug-like physicochemical properties (Ro5 violations = 0, logP = 3.38).

Sigma-1 Receptor Ligand Development for Neuropathic Pain and CNS Disorders

The compound serves as a structural entry point into the sigma-1 receptor ligand space, leveraging the class-level SAR established by Sadeghzadeh et al. (2013), who demonstrated that related 4,4-disubstituted arylalkylsulfonyl piperazines can achieve up to 96-fold σ1/σ2 selectivity. [1] The target compound's moderate logP (3.38) and compliance with Lipinski's Rule of Five support its suitability for CNS penetration, a critical requirement for sigma-1 receptor therapeutics targeting neuropathic pain, depression, or Alzheimer's disease.

Comparative SAR Studies Within Sulfonylpiperazine Chemical Libraries

The target compound's unique combination of N1-benzyl and N4-(4-cyclohexylbenzenesulfonyl) substituents makes it a valuable comparator for systematic SAR studies against mono-substituted analogs such as 1-benzyl-4-(phenylsulfonyl)piperazine (CAS 107785-25-1) and 1-(4-cyclohexylbenzenesulfonyl)piperazine (CAS 790271-26-0). [1] The 29.2% molecular weight difference, 0.509 log unit lipophilicity shift, and differing hydrogen-bonding capacity between the target compound and the des-benzyl analog provide a quantitative framework for dissecting the pharmacophoric contributions of each substituent to receptor binding and functional activity.

In Silico Docking and Pharmacophore Modeling of Dual-Target GPCR Ligands

The target compound's balanced physicochemical profile (MW 398.57, logP 3.38, TPSA ~49-86 Ų, Ro5 compliant) makes it an ideal candidate for computational docking studies into MCH receptor and sigma-1 receptor homology models. [1] Its structural features—a flexible benzyl group, a hydrogen-bond-capable sulfonamide linker, and a bulky cyclohexylphenyl hydrophobic moiety—allow for comprehensive pharmacophore mapping and the rational design of focused combinatorial libraries targeting both receptor families.

Quote Request

Request a Quote for 1-Benzyl-4-(4-cyclohexylbenzenesulfonyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.